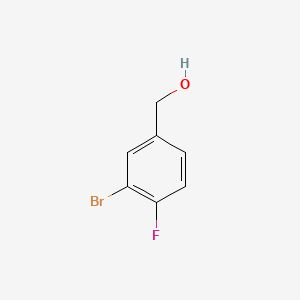

3-Bromo-4-fluorobenzyl alcohol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(3-bromo-4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVVROFWONXXGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378399 | |

| Record name | 3-bromo-4-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77771-03-0 | |

| Record name | 3-Bromo-4-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77771-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-4-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Halogenated Benzyl Alcohol Scaffolds: Versatile Tools in Synthetic Chemistry

Halogenated benzyl (B1604629) alcohols represent a class of organic compounds that have found broad utility as versatile intermediates in a multitude of synthetic applications. google.com These structures, characterized by a benzyl alcohol core substituted with one or more halogen atoms, serve as foundational materials for the construction of more complex molecular architectures. Their utility stems from the synergistic interplay of the hydroxyl group and the halogen substituents on the aromatic ring.

The benzyl alcohol moiety itself is a common structural motif in organic chemistry, with the hydroxyl group providing a reactive handle for a variety of transformations, including oxidation to aldehydes and carboxylic acids, esterification, and conversion to benzyl halides. youtube.com The introduction of halogens onto the benzene (B151609) ring further enhances the synthetic potential of this scaffold. Halogens can act as directing groups in electrophilic aromatic substitution reactions and can be readily displaced or transformed through various cross-coupling reactions, providing a gateway to a diverse array of derivatives. nih.gov Consequently, halogenated benzyl alcohols are widely employed as key starting materials in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. google.comchemimpex.com

The Strategic Importance of Halogenation in Molecular Design

The deliberate incorporation of halogen atoms into a molecule is a powerful and widely used strategy in modern medicinal chemistry and materials science. nih.govnih.gov Far from being mere passive substituents, halogens can profoundly influence a molecule's physicochemical and biological properties. taylorandfrancis.comresearchgate.net The strategic placement of halogens can modulate a compound's lipophilicity, metabolic stability, and binding affinity for biological targets. researchgate.netresearchgate.net

One of the key non-covalent interactions that has gained significant recognition is the halogen bond, a directional interaction between a covalently bonded halogen atom and a Lewis base. nih.govresearchgate.net This interaction, analogous in many ways to the more familiar hydrogen bond, can play a crucial role in the binding of a ligand to a protein, enhancing both affinity and selectivity. nih.govresearchgate.net The choice of halogen is also critical, as their properties vary down the group. For instance, fluorine, the most electronegative element, can alter a molecule's electronic properties and pKa, while the larger bromine and iodine atoms are more polarizable and are excellent halogen bond donors. nih.govresearchgate.net This ability to fine-tune molecular properties makes halogenation an indispensable tool for the rational design of new drugs and functional materials. nih.govresearchgate.net

3 Bromo 4 Fluorobenzyl Alcohol: a Key Intermediate in Advanced Organic Synthesis

3-Bromo-4-fluorobenzyl alcohol stands out as a prime example of a strategically halogenated intermediate. Its unique substitution pattern, with a bromine atom at the 3-position and a fluorine atom at the 4-position of the benzyl (B1604629) alcohol ring, confers a distinct set of properties and reactivity that chemists can exploit. This compound is a valuable intermediate in the synthesis of a range of target molecules.

Its utility is demonstrated in its application as a precursor for various pharmaceuticals, particularly those aimed at treating neurological disorders. chemimpex.comchemimpex.com The presence of both bromine and fluorine allows for selective and sequential reactions, a highly desirable feature in multi-step syntheses. For example, the bromine atom can participate in cross-coupling reactions while the fluorine atom remains intact, or vice versa, depending on the reaction conditions.

Furthermore, this compound serves as a starting material for the preparation of other important synthetic intermediates, such as 3-bromo-4-fluoro-benzaldehyde prepchem.com and 3-bromo-4-fluoro-benzyl bromide prepchem.com. It is also a known intermediate in the synthesis of certain insecticides. google.comgoogle.com The preparation of this compound itself can be achieved through the reduction of 3-bromo-4-fluoro-benzoic acid or its derivatives. google.comgoogle.com

Below are some of the key physical and chemical properties of this compound:

| Property | Value |

| CAS Number | 77771-03-0 myskinrecipes.com |

| Molecular Formula | C₇H₆BrFO myskinrecipes.comuni.lu |

| Molecular Weight | 205.03 g/mol myskinrecipes.com |

| Appearance | White to off-white powder or crystals chemimpex.com |

| Melting Point | 44 - 48 °C chemimpex.com |

| Refractive Index | 1.5590-1.5640 @ 20°C thermofisher.com |

The strategic placement of the bromo and fluoro substituents on the benzyl alcohol scaffold makes this compound a highly versatile and valuable tool for synthetic chemists, enabling the efficient construction of complex and functionally diverse molecules for a wide range of applications.

An in-depth examination of the synthetic methodologies for producing this compound reveals a primary reliance on reduction-based chemical transformations. These methods are foundational in organic synthesis, providing pathways to this crucial chemical intermediate.

Applications of 3 Bromo 4 Fluorobenzyl Alcohol As a Versatile Chemical Building Block

Role in Pharmaceutical Synthesis and Drug Discovery

The structure of 3-bromo-4-fluorobenzyl alcohol makes it a valuable precursor in medicinal chemistry, where its unique properties can be harnessed to create innovative therapeutic agents. chemimpex.com The halogen substituents are known to influence the pharmacological profiles of molecules, potentially improving efficacy and selectivity. chemimpex.comchemimpex.com

Intermediate for Bioactive Molecule Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of bioactive molecules. chemimpex.com Its functional groups—the alcohol, the bromine atom, and the fluorine atom—provide multiple reaction sites for chemists to build upon. This allows for the creation of diverse molecular scaffolds, which is a fundamental aspect of drug discovery and development. chemimpex.com The ability to participate in reactions such as nucleophilic substitutions makes it a prime candidate for constructing new compounds with specific biological functions. chemimpex.comchemimpex.com

Contribution to the Development of Anti-cancer Agents

While direct synthesis of commercial anti-cancer drugs using this compound is not widely documented in the provided search results, its structural isomer, 4-bromo-3-fluorobenzyl alcohol, is noted for its role in creating potential anti-cancer agents. chemimpex.com The bromo-fluoro-phenyl motif is present in various compounds investigated for anticancer properties. For instance, research into fluorinated β-lactams and trifluoromethyl succinimides has shown that halogenated phenyl rings are key components of molecules with potent activity against cancer cell lines, such as leukemia and breast cancer. mdpi.comnih.gov These findings suggest the potential utility of scaffolds derived from halogenated benzyl (B1604629) alcohols in oncology research.

Precursor in the Synthesis of Anti-inflammatory Compounds

Similar to its application in oncology, the direct use of this compound in synthesizing anti-inflammatory compounds is not explicitly detailed in the provided search results. However, its isomeric counterpart, 4-bromo-3-fluorobenzyl alcohol, is employed in the synthesis of potential anti-inflammatory agents. chemimpex.com This indicates that the bromo-fluorobenzyl structure is of interest to medicinal chemists working in this therapeutic area.

Utility in the Synthesis of Agents for Neurological Disorders

Research explicitly identifies this compound as an important intermediate in the synthesis of pharmaceutical agents that target neurological disorders. chemimpex.com Its distinct structural properties are considered particularly useful for developing drugs aimed at treating these conditions. chemimpex.com

Synthesis of Complex Organic Compounds for Therapeutic Development

The compound is frequently used in organic chemistry to create complex molecules for therapeutic development. chemimpex.com Its versatile reactivity allows researchers to forge new chemical pathways, leading to novel compounds that can be evaluated for desired biological and pharmacological activities in the pursuit of treating a wide range of diseases. chemimpex.comchemimpex.com

Applications in Agrochemical Development

This compound is a recognized intermediate in the production of insecticides. google.comgoogle.com Its chemical structure is a key component for building more complex pesticidal molecules. The alcohol can be oxidized to its corresponding aldehyde, 3-bromo-4-fluorobenzaldehyde, which is a direct intermediate in the synthesis of pyrethroid insecticides like cyfluthrin (B156107) and flumethrin. chemicalbook.comgoogle.com This application highlights the compound's importance beyond the pharmaceutical industry, extending its utility to the development of modern agricultural chemicals. chemimpex.com

Summary of Applications

| Application Area | Specific Use |

| Pharmaceuticals | Intermediate for bioactive molecules. chemimpex.comchemimpex.com |

| Precursor for agents targeting neurological disorders. chemimpex.com | |

| Building block for complex therapeutic compounds. chemimpex.com | |

| Agrochemicals | Intermediate for insecticides, including pyrethroids. google.comgoogle.comchemicalbook.com |

Intermediate for Insecticide Production

A notable application of this compound is its role as a known intermediate in the manufacturing of insecticides. google.com The synthesis of potent and effective insecticidal compounds often requires specialized building blocks, and this compound serves this purpose.

Patented processes outline the preparation of this alcohol from precursors like 3-bromo-4-fluoro-benzoic acid. google.com This acid can be transformed into the target alcohol, which is then used in subsequent steps to build the final insecticidal molecules. google.comgoogle.com The presence of halogen atoms in the structure is crucial for the biological activity of the resulting agrochemicals. chemimpex.com

Contributions to Advanced Materials Science

The utility of this compound extends into the field of materials science. The compound is applied in the formulation of advanced materials, where its specific chemical attributes are leveraged to enhance the final properties of the products. chemimpex.com

Spectroscopic and Computational Investigations of 3 Bromo 4 Fluorobenzyl Alcohol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Bromo-4-fluorobenzyl alcohol in solution. The presence of three different NMR-active nuclei (¹H, ¹³C, and ¹⁹F) provides a comprehensive dataset for a complete structural assignment.

The complete structural confirmation of this compound is achieved by combining data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each spectrum provides unique information influenced by the electronegative fluorine and bromine substituents.

The ¹H NMR spectrum is expected to show distinct signals for the benzylic protons (-CH₂OH) and the three aromatic protons. The benzylic protons typically appear as a doublet around 4.5-4.7 ppm, which collapses to a singlet upon D₂O exchange, confirming the presence of the hydroxyl proton. The aromatic region will display complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

The ¹³C NMR spectrum reveals seven distinct carbon signals. The chemical shifts are significantly influenced by the substituents. The carbon atom bonded to fluorine (C-4) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-250 Hz, appearing as a doublet. Other aromatic carbons will also show smaller long-range nJCF couplings.

The ¹⁹F NMR spectrum provides direct information about the fluorine environment. For this compound, a single resonance is expected, which will be split into a multiplet due to couplings with the neighboring aromatic protons.

Below is a table of predicted NMR data based on established substituent effects and data from analogous compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (Hz) | Assignment |

| ¹H | ~7.6 | dd, ³JHH ≈ 2.2, ⁴JHF ≈ 7.0 | H-2 |

| ¹H | ~7.3 | ddd, ³JHH ≈ 8.5, ⁴JHH ≈ 2.2, ⁴JHF ≈ 4.5 | H-6 |

| ¹H | ~7.1 | t, ³JHH ≈ 8.5, ³JHF ≈ 8.5 | H-5 |

| ¹H | ~4.6 | d, ³JHH ≈ 5.7 | -CH₂ |

| ¹H | ~1.9 | t, ³JHH ≈ 5.7 | -OH |

| ¹³C | ~158 | d, ¹JCF ≈ 248 | C-4 |

| ¹³C | ~139 | d, ²JCF ≈ 4 | C-3 |

| ¹³C | ~133 | s | C-1 |

| ¹³C | ~130 | d, ³JCF ≈ 7 | C-5 |

| ¹³C | ~126 | d, ³JCF ≈ 3 | C-2 |

| ¹³C | ~117 | d, ²JCF ≈ 21 | C-6 |

| ¹³C | ~64 | s | -CH₂ |

| ¹⁹F | ~ -115 | m | Ar-F |

Note: This is a predictive table. Actual experimental values may vary.

While 1D NMR provides essential data, 2D NMR techniques are employed for unambiguous assignment of all proton and carbon signals, especially in molecules with complex splitting patterns.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons, confirming their relative positions (e.g., H-5 is coupled to H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign C-2, C-5, C-6, and the benzylic carbon based on the assignments of their attached protons.

Variable-Temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes in molecules, such as conformational changes or hindered rotation. For this compound, VT-NMR could be used to investigate the rotational barrier of the C-C bond connecting the hydroxymethyl group to the phenyl ring. At low temperatures, this rotation might become slow enough on the NMR timescale to potentially observe distinct signals for the two benzylic protons if the molecule adopts a preferred conformation, providing insight into the energetic barriers to rotation.

Solid-State NMR (ssNMR) provides information about the structure, packing, and dynamics of molecules in the solid state. Unlike solution-state NMR, ssNMR can distinguish between different crystalline forms (polymorphs) of a compound. An ssNMR investigation of this compound could reveal details about the molecular conformation adopted in the crystal lattice and characterize intermolecular interactions, such as hydrogen bonding involving the alcohol group, which are averaged out in solution.

X-Ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information by mapping electron density in a single crystal, yielding precise bond lengths, bond angles, and details of the crystal packing. While the crystal structure of this compound itself has not been reported in the searched literature, the structure of a derivative containing the 3-bromo-4-fluorophenyl moiety, N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, has been determined. researchgate.net

Analysis of the 3-bromo-4-fluorophenyl group within this derivative reveals a planar aromatic ring, as expected. The C-Br and C-F bond lengths are consistent with those observed in other substituted benzene (B151609) derivatives. This structural data for a related compound serves as a valuable reference for the expected geometry of the target molecule.

Advanced Mass Spectrometry Characterization

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis. The molecular formula of this compound is C₇H₆BrFO, with a monoisotopic mass of approximately 203.9586 Da. lzhschemical.comuni.lu

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion (M⁺). Due to the presence of one bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the spectrum will show two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2). libretexts.orgmiamioh.edu

Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a water molecule (M-18) and alpha-cleavage (loss of the -OH group). libretexts.org The resulting benzyl cation can rearrange to the highly stable tropylium (B1234903) ion.

Computational methods can predict the collision cross-section (CCS) values for different ions of the molecule, which is a measure of their shape in the gas phase and is useful in ion mobility-mass spectrometry.

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 204.96588 | 132.5 |

| [M+Na]⁺ | 226.94782 | 145.2 |

| [M-H]⁻ | 202.95132 | 136.9 |

| [M+H-H₂O]⁺ | 186.95586 | 132.6 |

| [M]⁺ | 203.95805 | 149.4 |

| [M]⁻ | 203.95915 | 149.4 |

Data sourced from PubChemLite. uni.lu

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of molecules at the atomic and electronic levels. For a molecule such as this compound, these theoretical methods can offer profound insights that complement experimental data. This section delves into various computational approaches that can be employed to build a comprehensive understanding of this specific halogenated benzyl alcohol derivative. While direct computational studies on this compound are not extensively available in the current body of scientific literature, the following subsections describe the application of these powerful techniques to closely related molecules, thereby illustrating the expected insights for the title compound.

Molecular Docking Studies and Enzyme Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in exploring its potential interactions with biological macromolecules, such as enzymes. For instance, given its structural similarity to benzyl alcohol, a substrate for alcohol dehydrogenase (ADH), docking simulations could be used to model its binding within the active site of ADH or other enzymes.

These simulations calculate the binding affinity, which is an estimation of the strength of the interaction, often reported in kcal/mol. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. For example, the hydroxyl group of the alcohol could act as a hydrogen bond donor or acceptor, while the fluorinated benzene ring could engage in hydrophobic or π-stacking interactions. The bromine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that is gaining increasing recognition in drug design.

A hypothetical docking study of this compound with an enzyme like alcohol dehydrogenase might reveal interactions similar to those observed for other alcoholic compounds. researchgate.net The simulation would place the alcohol in the enzyme's active site and score the interaction based on the fit and the forces between the two molecules.

Table 1: Example of Molecular Docking Results for a Hypothetical Interaction

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -6.5 |

| Interacting Residues | PHE93, LEU57, ILE269 |

| Hydrogen Bonds | 1 (with SER48) |

| Halogen Bonds | 1 (with backbone carbonyl) |

This table is illustrative and based on typical results for small molecule inhibitors.

Quantum Chemical Calculations (e.g., DFT, HF Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are used to determine the electronic structure of molecules. These calculations can predict a wide range of molecular properties, including optimized geometry (bond lengths and angles), vibrational frequencies (correlating to IR and Raman spectra), and electronic properties like dipole moment and polarizability.

For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide a detailed picture of its three-dimensional structure. These calculations would likely show the influence of the electron-withdrawing fluorine and bromine atoms on the geometry and electronic distribution of the benzene ring and the hydroxymethyl group. For instance, studies on similar fluorinated benzyl alcohols have shown that intramolecular hydrogen bonds between the hydroxyl group and an ortho-fluorine atom can significantly influence the conformational preferences of the molecule. nih.gov

Table 2: Predicted Geometrical Parameters for a Substituted Benzyl Alcohol from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-O | 1.427 | |

| O-H | 0.965 | |

| C-Br | 1.905 | |

| C-F | 1.358 | |

| C-C-O | 112.5 |

These values are representative of typical DFT calculation results for similar molecules.

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, an MEP analysis would likely show a region of high negative potential around the oxygen atom of the hydroxyl group due to its lone pairs of electrons. theaic.org The hydrogen of the hydroxyl group would be a site of positive potential. The aromatic ring would exhibit a complex potential landscape due to the competing effects of the electron-withdrawing halogen substituents and the pi-system of the ring. Such maps are crucial for understanding how the molecule would interact with other molecules, including solvents and biological receptors. theaic.orgnih.gov

Reduced Density Gradient (RDG) Analysis and Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. It is based on the electron density and its gradient. The resulting 3D plot shows isosurfaces that represent different types of interactions, which are typically color-coded: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

An RDG analysis of a dimer of this compound in a simulated solid state could reveal the nature of the intermolecular forces that govern its crystal packing. One would expect to see isosurfaces corresponding to hydrogen bonding between the hydroxyl groups of adjacent molecules. Additionally, green isosurfaces would likely appear between the aromatic rings, indicating π-π stacking interactions. Weak interactions involving the halogen atoms might also be visualized. This type of analysis has been successfully applied to other benzyl derivatives to understand their crystal structures. nih.gov

Calculation of Intermolecular Interaction Energies in Solid and Solution States

Computational methods can be used to quantify the strength of intermolecular interactions. By calculating the energy of a molecular dimer or cluster and comparing it to the sum of the energies of the individual monomers, the interaction energy can be determined. These calculations can be performed for both the gas phase and, with the inclusion of a solvent model (like the Polarizable Continuum Model, PCM), for the solution state.

For this compound, such calculations would provide quantitative data on the strength of the hydrogen bonds and other non-covalent interactions that hold the molecules together. This information is critical for understanding its physical properties, such as boiling point and solubility. For example, the mobility of fluorobenzyl alcohols when bound to enzymes has been studied, revealing how interactions in a biological environment affect the molecule's dynamics. sigmaaldrich.com

Prediction of Spectroscopic Parameters and UV-Vis Spectra

Quantum chemical calculations are widely used to predict various spectroscopic parameters. For instance, the calculation of vibrational frequencies, as mentioned earlier, allows for the assignment of peaks in experimental IR and Raman spectra. Furthermore, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.commdpi.com

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These calculations would identify the specific electronic transitions (e.g., from the highest occupied molecular orbital, HOMO, to the lowest unoccupied molecular orbital, LUMO) responsible for the observed UV-Vis spectrum. The predicted spectrum could then be compared with experimental data to confirm the molecular structure and understand its electronic properties.

Table 3: Example of Predicted UV-Vis Data from TD-DFT

| Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| 275 | 0.015 | HOMO -> LUMO |

| 220 | 0.120 | HOMO-1 -> LUMO |

This table is illustrative and shows typical data obtained from TD-DFT calculations for aromatic compounds.

Biological and Pharmacological Implications Derived from 3 Bromo 4 Fluorobenzyl Alcohol Derivatives

Structure-Activity Relationship (SAR) Studies of Halogenated Benzyl (B1604629) Alcohol Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a halogenated benzyl alcohol derivative, relates to its biological activity. These studies are crucial in medicinal chemistry for optimizing lead compounds into potent and selective drugs. nih.gov The substitution pattern on the benzimidazole (B57391) nucleus, a common heterocyclic scaffold derived from such precursors, is a critical step in the drug discovery process. nih.gov

The introduction of halogens onto a molecular scaffold can have profound and sometimes predictable effects on the biological activity of the resulting derivatives. For instance, in a series of A2B adenosine (B11128) receptor (A2BAR) antagonists built on a tricyclic scaffold, the systematic introduction of fluorine, chlorine, and bromine atoms at various positions revealed position-dependent effects on binding affinity. nih.govacs.org While monohalogenation at one position led to potent ligands, dihalogenation or monohalogenation at another position resulted in a decrease in affinity that was proportional to the size of the halogen atom. nih.govacs.org This highlights that the nature and position of the halogen are critical determinants of activity.

Similarly, studies on halogenated compounds as inducers of lipid peroxidation have established a structure-activity relationship. nih.gov The ability of compounds like p-bromobenzyl bromide and benzyl bromide to increase lipid peroxidation underscores the role of the benzyl halide moiety in this particular biological effect. nih.gov These SAR insights are invaluable for designing new molecules with desired therapeutic activities while minimizing unwanted side effects. nih.govacs.org

Table 1: SAR Insights from Halogenated Scaffolds

| Scaffold/Target | Halogenation Effect | Key Findings | Reference |

|---|---|---|---|

| Tricyclic A2BAR Antagonists | Position-dependent | Monohalogenation at position 8 enhanced affinity, while dihalogenation at positions 7 and 8 was detrimental. | nih.gov, acs.org |

| Various Tissues | Induction of Lipid Peroxidation | Benzyl bromide and p-bromobenzyl bromide were effective inducers across multiple tissue types. | nih.gov |

Investigations into Enzyme Inhibition and Receptor Binding Mechanisms

Derivatives of halogenated benzyl alcohols have been investigated for their ability to interact with various biological targets, including enzymes and receptors. The presence of halogens can significantly influence these interactions through mechanisms like halogen bonding, which can enhance binding affinity. acs.org A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, and it can be crucial for improving drug-target binding affinity and even overcoming drug resistance. acs.org

In the context of receptor binding, a systematic study on halogenated A2B adenosine receptor antagonists demonstrated that the introduction of halogens could modulate binding affinity significantly. nih.govacs.org Monohalogenation at a specific position of the tricyclic core resulted in potent A2BAR ligands, with some derivatives exhibiting sub-nanomolar affinity. nih.gov This high affinity is attributed to the favorable interactions of the halogenated ring within the receptor's binding pocket. nih.govacs.org

Regarding enzyme inhibition, derivatives of halogenated compounds have shown activity against various enzymes. For example, novel benzofuran-azacyclic hybrids, which can be conceptually linked to benzyl alcohol derivatives, were evaluated for their inhibitory potency on acetylcholinesterase (AChE) and β-secretase 1 (BACE-1), two key enzymes in Alzheimer's disease. acs.org A derivative substituted with a 4-fluorobenzyl group was suggested as a promising structure for further development. acs.org In another study, derivatives of common non-steroidal anti-inflammatory drugs (NSAIDs) were esterified with 3,4,5-trimethoxybenzyl alcohol, leading to enhanced inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. mdpi.com

Table 2: Enzyme and Receptor Interactions of Halogenated Derivatives

| Derivative Class | Target | Key Finding | Reference |

|---|---|---|---|

| Halogenated Tricyclic Compounds | A2B Adenosine Receptor | Monohalogenation at position 8 yielded high-affinity antagonists (Ki < 10 nM). | nih.gov |

| Halogenated Heterocycles | Protein Kinase CK2 | Ligands were designed to study the effect of halogenation on binding affinity. | nih.gov |

| Benzofuran-azacyclic Hybrids | AChE and BACE-1 | A 4-fluorobenzyl substituted piperazine (B1678402) was proposed as a potentially effective structure. | acs.org |

Synthesis and Evaluation of Halogenated Heterocyclic Compounds for Bioactivity

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry, with over 85% of biologically active molecules containing a heterocyclic ring. mdpi.com 3-Bromo-4-fluorobenzyl alcohol is a valuable starting material or intermediate for creating such complex molecules. chemimpex.com The synthesis and subsequent biological evaluation of these compounds are crucial for discovering new therapeutic agents. researchgate.netresearchgate.netijnrd.org

Derivatives of benzyl alcohol have been explored for their potential as anti-inflammatory and analgesic agents. ontosight.aiontosight.ai For instance, 4-hydroxybenzyl alcohol has demonstrated both anti-inflammatory and anti-nociceptive (analgesic) activities in various animal models. nih.gov This activity is partly attributed to its ability to suppress nitric oxide production, a key mediator in inflammation. nih.gov

More complex derivatives have also shown significant promise. When NSAIDs like ibuprofen (B1674241) and ketoprofen (B1673614) were conjugated with 3,4,5-trimethoxybenzyl alcohol, the resulting compounds exhibited more potent anti-inflammatory activity than the parent drugs. mdpi.com For example, the ketoprofen derivative reduced rat paw edema by 91%, compared to 47% for ketoprofen alone. mdpi.com Similarly, certain pyrazolo[4,3-c]cinnoline derivatives showed marked reductions in inflammation and significant analgesic activity, with some compounds providing up to 68.72% pain protection in experimental models. researchgate.net The benzylation of cubebin, a natural product, was also found to enhance its analgesic activity significantly. nih.gov

A significant drawback of many traditional anti-inflammatory drugs is their tendency to cause gastric ulcers. Therefore, newly synthesized compounds are often evaluated for their ulcerogenic potential. nih.gov Encouragingly, some newly synthesized 2-(4-isobutylphenyl)propanoic acid derivatives with potent anti-inflammatory effects showed a significantly lower ulcer severity index compared to the standard drug ibuprofen. nih.gov

Lipid peroxidation is a marker of oxidative stress and has been implicated in the pathology of various diseases, including gastric mucosal damage. researchgate.net Several studies have investigated the link between the anti-inflammatory action of new compounds and their effect on lipid peroxidation. researchgate.netnih.gov It has been observed that compounds with lower ulcerogenic activity also tend to reduce lipid peroxidation in the gastric mucosa, suggesting this as a potential mechanism for their improved gastrointestinal safety profile. researchgate.net Furthermore, a study screening twenty-seven halogenated compounds found that several, including benzyl bromide and p-bromobenzyl bromide, were potent inducers of lipid peroxidation in various tissues. nih.gov This highlights the importance of carefully designing halogenated derivatives to achieve the desired therapeutic effect while minimizing off-target oxidative damage.

Table 3: Pharmacological Profile of Selected Derivatives | Compound Class | Anti-inflammatory Activity (% Inhibition) | Analgesic Activity (% Protection) | Ulcer Severity Index | Reference | | --- | --- | --- | --- | | 2-(4-isobutylphenyl)propanoic acid derivative (4i) | 89.50 | 69.80 | 0.7 | nih.gov | | 2-(4-isobutylphenyl)propanoic acid derivative (5f) | 88.88 | 66.25 | 0.65 | nih.gov | | Pyrazolo[4,3-c]cinnoline derivatives | Significant | 52.46 - 68.72 | Less ulcerogenic | researchgate.net | | Ibuprofen (Standard) | 90.12 | 72.50 | 1.95 | nih.gov |

Impact of Halogenation on Molecular Binding Affinity and Biological Efficacy

The introduction of halogen atoms into a drug candidate's structure is a widely used strategy in medicinal chemistry to modulate its properties. acs.org Halogenation can impact a molecule's conformation, lipophilicity, metabolic stability, and, crucially, its binding affinity to biological targets. nih.govacs.org The effect of halogenation is highly dependent on the type of halogen, its position on the scaffold, and the specific nature of the target's binding site. nih.govacs.org

The impact on binding affinity can be substantial. As seen with A2B adenosine receptor antagonists, introducing halogens can lead to a halogen-size-dependent decay in affinity in some cases, while in others, it can produce highly potent ligands. nih.govacs.org This is often due to the formation of specific interactions, such as halogen bonds, between the ligand and the protein. acs.org For instance, a strong halogen bond between a 4-chlorophenyl moiety and a target protein was shown to enhance binding affinity by a factor of 13 compared to the unsubstituted version. acs.org

Future Research Trajectories and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Pathways for 3-Bromo-4-fluorobenzyl Alcohol

Current synthetic routes to this compound often involve the reduction of 3-bromo-4-fluoro-benzoic acid or its derivatives using hydride complexes. google.com A patented process, for example, describes the reaction of 3-bromo-4-fluoro-benzoyl fluoride (B91410) with sodium borohydride (B1222165) to produce the target alcohol in high yield. google.com The precursor, 3-bromo-4-fluoro-benzoic acid, can be prepared from fluorobenzene (B45895) through a multi-step process involving acylation, bromination, and reaction with a hypochlorite (B82951) solution. google.com

While effective, these methods present opportunities for improvement in line with the principles of green and sustainable chemistry. Future research is expected to focus on several key areas:

Catalytic Reduction Methods: Replacing stoichiometric hydride reagents (like sodium borohydride) with catalytic systems is a primary goal. Research into hydrogenation using heterogeneous or homogeneous catalysts could reduce waste and improve safety. This aligns with the green chemistry principle of using catalytic reagents over stoichiometric ones. yale.edu

Biocatalysis: The use of enzymes or whole-cell systems to perform the reduction offers a highly selective and environmentally benign alternative. Biocatalysis can operate under mild conditions (ambient temperature and pressure) and in aqueous media, significantly reducing the environmental footprint. opcw.org

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could enhance safety, improve reaction control, and allow for easier scaling. Flow chemistry can minimize the handling of hazardous intermediates and improve energy efficiency.

Renewable Feedstocks: A long-term goal is to develop synthetic pathways that begin from renewable feedstocks rather than petroleum-based starting materials like fluorobenzene. yale.eduopcw.org This represents a significant challenge but is a crucial aspect of creating a truly sustainable chemical industry.

| Synthetic Strategy | Description | Potential Advantages |

| Catalytic Hydrogenation | Use of metal catalysts (e.g., Pd, Pt, Ru) with H₂ gas to reduce the carboxylic acid or ester precursor. | Reduces waste compared to hydride reagents; potential for catalyst recycling. |

| Biocatalytic Reduction | Employment of enzymes (e.g., alcohol dehydrogenases) to perform the reduction step. | High selectivity; mild reaction conditions; uses water as a solvent; environmentally friendly. |

| Continuous Flow Synthesis | The reaction is performed in a continuously flowing stream rather than a batch reactor. | Improved safety and control; easier scalability; enhanced energy efficiency. |

| Renewable Starting Materials | Developing pathways from biomass-derived platform chemicals. | Reduces reliance on fossil fuels; improves overall sustainability of the process. |

Expansion of Applications into New Chemical and Biological Frontiers

As a key building block, this compound is primarily used in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals. chemimpex.com Its unique substitution pattern, featuring both bromine and fluorine atoms, provides distinct reactivity that is valuable for medicinal chemists designing molecules with specific biological activities. nbinno.com

Emerging opportunities for this compound are expected in several cutting-edge areas:

Drug Discovery: The compound is an important intermediate for active pharmaceutical ingredients (APIs), particularly for neurological disorders and as kinase inhibitors in oncology. chemimpex.comnbinno.com Future work will likely involve its incorporation into a wider range of therapeutic agents, leveraging the unique properties that the bromofluoro-substituted phenyl ring imparts on molecular interactions and metabolic stability. nbinno.com

Materials Science: It has applications in formulating advanced materials, including polymers and coatings, to enhance chemical resistance and durability. chemimpex.com Further research could explore its use in creating specialized polymers, liquid crystals, or functional materials where its specific electronic and steric properties can be exploited.

Biochemical Probes and Labeling: The presence of a fluorine atom makes this compound and its derivatives suitable for use in ¹⁹F NMR spectroscopy and as fluorescent labels for visualizing biological processes. chemimpex.com This opens avenues for developing novel probes to study enzyme activity and protein interactions in real-time. chemimpex.com

Agrochemicals: It serves as an intermediate in the production of insecticides. google.com Continued research can lead to the development of new pesticides with improved efficacy, selectivity, and environmental profiles.

| Frontier Area | Potential Application of this compound Derivatives |

| Medicinal Chemistry | Development of novel inhibitors for enzymes like kinases; creation of new therapeutics for a broader range of diseases. nbinno.com |

| Advanced Materials | Synthesis of functional polymers with tailored thermal or chemical resistance; development of new liquid crystals. chemimpex.com |

| Biochemical Research | Design of ¹⁹F NMR probes for in vivo imaging and diagnostics; creation of fluorescent tags for microscopy. chemimpex.com |

| Sustainable Agrochemicals | Synthesis of next-generation insecticides and herbicides with enhanced biodegradability and lower toxicity to non-target organisms. google.com |

Integration of Advanced Analytical and Computational Techniques for Deeper Mechanistic Insights

Modern chemical research relies heavily on a synergistic relationship between experimental work and computational modeling. For this compound, the integration of advanced techniques is crucial for understanding its reactivity and designing new applications.

Advanced Spectroscopy: While standard techniques like NMR and GC are used for routine characterization , advanced methods such as 2D-NMR, solid-state NMR, and X-ray crystallography can provide detailed structural information about its derivatives and the materials they form. These insights are critical for understanding structure-property relationships.

Computational Chemistry: Quantum mechanical calculations (e.g., Density Functional Theory) can be used to model reaction mechanisms involving this compound. This can help researchers predict the regioselectivity and stereoselectivity of reactions, optimize reaction conditions, and understand the electronic properties of the molecule. researchgate.net Such computational studies can guide synthetic efforts, saving time and resources by prioritizing experiments that are most likely to succeed.

Mechanistic Probes: Designing experiments that use isotopic labeling or kinetic studies can provide deeper insights into the reaction pathways. When combined with computational models, these experiments can offer a comprehensive understanding of how the compound behaves in chemical transformations.

Development of High-Throughput Screening Methodologies for Derivative Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for a specific biological activity. nih.gov Creating chemical libraries with high structural diversity is key to the success of HTS campaigns. nuvisan.com

This compound is an ideal starting point for generating such libraries. Its functional groups—the alcohol, the bromine atom, and the aromatic ring—offer multiple points for chemical modification. nbinno.com

Library Synthesis: Future efforts will focus on using combinatorial chemistry and automated synthesis platforms to create large libraries of derivatives. The alcohol can be converted to ethers or esters, while the bromine atom can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents. nbinno.com

Screening Campaigns: These derivative libraries can be screened against a wide array of biological targets, including enzymes, receptors, and whole cells, to identify "hit" compounds. nuvisan.com This approach significantly accelerates the initial stages of drug discovery and can uncover entirely new classes of bioactive molecules. nih.gov The development of miniaturized and cost-effective assays will be crucial for screening these libraries efficiently. nuvisan.com

Green Chemistry Principles in the Synthesis and Application of this compound

Integrating green chemistry principles into the entire lifecycle of a chemical is a paramount goal for modern science. msu.edu This involves minimizing environmental impact from synthesis to final application and degradation.

Future research on this compound should be guided by these principles:

Waste Prevention: Designing synthetic routes that minimize byproducts. msu.edu This includes optimizing reactions for high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. yale.edu

Safer Solvents and Auxiliaries: Reducing the use of hazardous organic solvents by replacing them with greener alternatives like water, supercritical CO₂, or ionic liquids.

Design for Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks: Shifting from petrochemical-based starting materials to those derived from biomass. opcw.org

Reduce Derivatives: Minimizing the use of protecting groups and other temporary modifications in the synthetic sequence to reduce steps and waste.

Catalysis: Prioritizing the use of highly selective catalytic reagents over stoichiometric ones. yale.edu

Design for Degradation: Designing the final products (pharmaceuticals, materials, etc.) derived from this compound to be biodegradable and not persist in the environment after their use. yale.edu

By actively incorporating these principles, the scientific community can ensure that the future development and application of this compound and its derivatives are both innovative and environmentally responsible.

常见问题

Q. What are the standard synthetic routes for 3-bromo-4-fluorobenzyl alcohol, and how can reaction efficiency be optimized?

The synthesis typically involves bromination and fluorination of benzyl alcohol derivatives. A key method involves reacting 3-bromo-4-fluoro-benzaldimine with excess alcohols (e.g., methanol, ethanol) in the presence of sulfuric acid. Optimal molar ratios include 40:1 alcohol-to-aldimine and 0.5–1.5:1 sulfuric acid-to-aldimine to ensure high yields . Reaction efficiency is improved by slow addition of sulfuric acid to the aldimine-alcohol mixture to control exothermicity and minimize side reactions.

Q. How should researchers characterize the purity of this compound, and what analytical techniques are most reliable?

Use high-performance liquid chromatography (HPLC) with >97% purity thresholds for quantitative analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly observing the benzyl alcohol proton (δ ~4.6 ppm) and fluorine coupling patterns. Mass spectrometry (MS) ensures molecular weight validation (MW 219.02 g/mol). Cross-reference retention times and spectral data with known standards to avoid misidentification .

Q. What are the recommended storage and handling protocols for this compound?

Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Avoid exposure to moisture, oxidizing agents, and high temperatures. For handling, use PPE (gloves, goggles) and conduct reactions in a fume hood due to potential respiratory irritancy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during nucleophilic substitution reactions involving this compound?

Contradictions often arise from competing substituent effects (electron-withdrawing Br vs. F). Systematic kinetic studies under controlled conditions (solvent polarity, temperature) are recommended. For example, in polar aprotic solvents (DMF, DMSO), the bromine atom dominates reactivity, while fluorination impacts regioselectivity in non-polar media. Use computational modeling (DFT) to predict activation barriers and validate with experimental yields .

Q. What strategies mitigate challenges in NMR spectral interpretation due to fluorine coupling and isotopic splitting?

Fluorine-19 coupling complicates ¹H NMR spectra (e.g., splitting of benzyl alcohol protons). Use ¹⁹F-decoupled NMR or 2D NMR (COSY, HSQC) to resolve overlapping signals. For isotopic splitting (Br has two natural isotopes: ⁷⁹Br and ⁸¹Br), collect high-resolution MS data to distinguish isotopic clusters .

Q. How can reaction pathways be tailored to minimize byproduct formation during derivatization (e.g., esterification or etherification)?

Byproducts often result from incomplete protection of the hydroxyl group. Pre-activate the benzyl alcohol with silylating agents (e.g., TMSCl) before derivatization. For etherification, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity. Monitor intermediates via TLC or in-situ IR spectroscopy to optimize reaction progress .

Q. What experimental designs are effective for studying the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies using Design of Experiments (DoE) frameworks. For example, vary pH (2–12), temperature (25–80°C), and ionic strength. Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics. Note that acidic conditions accelerate debromination, while alkaline media promote hydroxyl group oxidation .

Methodological Considerations

Q. How can solubility limitations in aqueous buffers be addressed for biological assays?

this compound has low aqueous solubility (e.g., <1 mg/mL). Use co-solvents like DMSO (≤10% v/v) or cyclodextrin-based solubilization agents. For in vitro studies, pre-dissolve in ethanol and dilute with assay buffers while ensuring solvent concentrations do not exceed cytotoxicity thresholds .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the product from unreacted precursors. For large-scale purification, recrystallization from ethanol/water (7:3 v/v) yields high-purity crystals. Validate purity via melting point (mp 75–77°C for analogous brominated benzyl alcohols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。